molecular formula C12H18N2O2 B8338773 Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate

Cat. No.: B8338773
M. Wt: 222.28 g/mol
InChI Key: VOTDMFOCDAANMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(1-azabicyclo[3.2.1]octan-6-yl)-2-cyanoacetate

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)10(6-13)11-8-14-5-3-4-9(11)7-14/h9-11H,2-5,7-8H2,1H3

InChI Key

VOTDMFOCDAANMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CN2CCCC1C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate (41 g, 0.19 mol) in abs. ethanol (500 ml) was treated with 10% palladium on carbon (5 g) and hydrogen in a Parr shaker at 30 psi for 5 h. Filtration and evaporation gave the title compound in 36 g yield.
Name
ethyl (1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl(1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate (41 g, 0.19 mol) in abs. ethanol (500 ml) was treated with 10% palladium on carbon (5 g) and hydrogen in a Parr shaker at 30 psi for 5 h. Filtration and evaporation gave the title compound in 36 g yield.
Name
ethyl(1-azabicyclo[3.2.1]octan-6-ylidene)cyanoacetate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.